molecular formula C8H7NOS B8486295 1,3-Dihydro-5-hydroxyindol-2-thione

1,3-Dihydro-5-hydroxyindol-2-thione

Cat. No.: B8486295
M. Wt: 165.21 g/mol
InChI Key: BQXZNHRVEBQVMZ-UHFFFAOYSA-N
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Description

1,3-Dihydro-5-hydroxyindol-2-thione is a heterocyclic compound featuring an indole scaffold substituted with a hydroxyl group at the 5-position and a thione group at the 2-position. The indole core, combined with these functional groups, confers unique electronic and steric properties, making it a molecule of interest in medicinal chemistry and materials science.

Properties

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

IUPAC Name

5-hydroxy-1,3-dihydroindole-2-thione

InChI

InChI=1S/C8H7NOS/c10-6-1-2-7-5(3-6)4-8(11)9-7/h1-3,10H,4H2,(H,9,11)

InChI Key

BQXZNHRVEBQVMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)O)NC1=S

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1,3-Dihydro-5-hydroxyindol-2-thione with structurally related compounds, focusing on substituents, molecular properties, and synthetic methodologies.

Table 1: Structural and Molecular Comparison

Compound Name Substituent(s) Molecular Formula Molecular Weight Key Features Reference
This compound -OH at C5 C₈H₇NOS 165.21 g/mol Hydroxy group enhances polarity; potential H-bond donor -
5-Fluoro-1,3-dihydroindole-2-thione -F at C5 C₈H₆FNS 167.20 g/mol Fluorine increases electronegativity and lipophilicity
6-Chloro-3-isopropyl-1H-benzimidazole-2-thione -Cl at C6, -isopropyl at N3 C₁₀H₁₁ClN₂S 226.72 g/mol Benzimidazole core; chloro and alkyl substitutions
5-(2-Hydroxyphenyl)-1,3,4-oxadiazole-2(3H)-thione Oxadiazole-thione fused to hydroxyphenyl C₈H₆N₂O₂S 194.21 g/mol Oxadiazole ring; aromatic hydroxyl group

Key Comparisons

Substituent Effects on Reactivity and Bioactivity Hydroxy vs. Fluoro Substitution: The hydroxyl group in this compound introduces polarity and hydrogen-bonding capability, which may enhance solubility and interactions with biological targets. In contrast, the 5-fluoro analog (CAS 73425-13-5) exhibits increased electronegativity and metabolic stability due to fluorine’s inductive effects, making it more lipophilic . Benzimidazole vs. Indole Core: The benzimidazole derivative (CAS 175276-96-7) replaces the indole nitrogen with a fused benzene ring, altering electronic distribution.

Synthetic Methodologies Thione Group Incorporation: Synthesis of 1,3,4-oxadiazole-2-thione derivatives (e.g., Compound 2a in ) involves refluxing hydrazides with CS₂ and KOH, followed by acidification. Halogenation: Fluorine or chlorine introduction likely occurs via electrophilic substitution or halogenation of precursor intermediates, as seen in the 5-fluoro and 6-chloro analogs .

Physicochemical Properties

  • Molecular Weight and Polarity : The hydroxyindol-thione (165.21 g/mol) is lighter than its benzimidazole counterpart (226.72 g/mol), which may influence pharmacokinetic profiles. The oxadiazole-thione derivative (194.21 g/mol) bridges these extremes but lacks the indole scaffold .
  • Thermal Stability : Thione-containing compounds generally exhibit moderate thermal stability due to sulfur’s electron-withdrawing effects, though substituents like halogens or hydroxyl groups may alter decomposition pathways.

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